molecular formula C3H7N3 B8039351 4,5-dihydro-1H-pyrazol-3-amine

4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B8039351
M. Wt: 85.11 g/mol
InChI Key: KMFMGDTYKKZYSE-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-pyrazol-3-amine, offered as its hydrochloride salt (CAS 82845-80-5), is a fundamental chemical scaffold in the pyrazoline family, known for its significant research value in medicinal chemistry and drug discovery . Pyrazoline derivatives are recognized for their diverse biological activities and serve as key intermediates for synthesizing more complex molecules . Researchers utilize this core structure to develop novel compounds with potential pharmacological properties. Studies on pyrazoline derivatives have documented a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects . Furthermore, specific substituted pyrazolines have been investigated as cannabinoid CB1 receptor antagonists, indicating potential for applications in treating disorders like obesity and schizophrenia . The compound's structure, a five-membered dihydropyrazole ring, makes it an electron-rich heterocycle conducive to further chemical modification . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,5-dihydro-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3/c4-3-1-2-5-6-3/h5H,1-2H2,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFMGDTYKKZYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure

Chalcones are synthesized via Claisen-Schmidt condensation of acetophenones with aromatic aldehydes. Subsequent treatment with hydrazine hydrate in ethanol under reflux (8–10 hours) yields 4,5-dihydro-1H-pyrazol-3-amine derivatives. For example:

  • Substrate : 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide

  • Conditions : Hydrazine hydrate (2 eq), ethanol, HCl (catalytic), reflux.

  • Yield : 50–60% after recrystallization.

Solvent and Catalytic Optimization

  • Solvent Impact : Acetonitrile and dichloromethane improve reaction rates in oxidations, while ethanol balances cost and efficiency for cyclization.

  • Acid Catalysis : Hydrochloric acid (2–5 drops) enhances cyclization kinetics, reducing reaction time to 6–8 hours.

Catalytic Dehydrogenation of Dihydro Precursors

Dihydro-pyrazol-3-amines can be oxidized to pyrazoles, but controlled conditions retain the amine group while introducing unsaturated bonds.

Copper-Catalyzed Oxidation

  • Procedure : 1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine is suspended in ethanol with CuCl (2 mol%) and metallic Cu under O₂ at 30°C.

  • Yield : 80% after 2 hours, with filtration and HCl/NaOH workup.

  • Mechanism : Copper facilitates oxidative dehydrogenation without cleaving the amine group.

DDQ-Mediated Oxidation

  • Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane.

  • Conditions : Room temperature, 1 hour, followed by acid-base extraction.

  • Yield : 41% for 1-phenyl-3-aminopyrazole.

Multi-Step Synthesis from Hydrazinopyridine Derivatives

A patent route synthesizes 3-(3-chloro-1H-pyrazol-1-yl)pyridine via intermediates, including this compound.

Key Steps

  • Cyclization : 3-Hydrazinopyridine dihydrochloride reacts with acrylonitrile to form 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine.

  • Oxidation : MnO₂ in acetonitrile converts the dihydro compound to 3-(3-amino-1H-pyrazol-1-yl)pyridine.

  • Sandmeyer Reaction : Diazotization with NaNO₂/HCl and CuCl₂ introduces chlorine at position 3.

Yield and Scalability

  • Cyclization Yield : ~70% (unoptimized).

  • Challenges : Requires strict temperature control (<5°C during diazotization).

Alternative Routes and Modifications

Heterocyclization with Thiosemicarbazide

Pyrazolin-N-thioamides are synthesized from chalcones and thiosemicarbazide, followed by cyclization with ketones (e.g., ethyl 2-chloro-3-oxobutanoate) to form thiazole-pyrazoline hybrids.

  • Conditions : NaOH/EtOH, reflux.

  • Yield : 77–90% for thiazole derivatives.

Post-Synthetic Functionalization

  • Acylation : 4-Amino-4H-1,2,4-triazole is acetylated with acetyl chloride, enabling subsequent chalcone formation.

  • Sandmeyer Variants : Diazonium salts from 3-amino-pyrazolines react with CuCl to introduce halogens or aryl groups.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Chalcone CyclizationEthanol/HCl, reflux50–60%Simple, scalableModerate yields
Cu CatalysisEtOH/O₂, 30°C80%High efficiencyRequires catalyst recovery
DDQ OxidationDioxane, RT41%Mild conditionsLow yield, costly reagent
Hydrazinopyridine RouteMulti-step~70%Enables complex substituentsTechnically challenging

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dihydro-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Substitution at Position 1

  • 1-Phenyl derivatives: 1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine (CAS 3314-35-0) is a foundational compound with a simple phenyl substituent at position 1. It serves as a precursor for more complex derivatives . 4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-imino-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine (Compound 10):
  • Incorporates a diphenylpyrazole moiety fused via a methylene bridge.
  • Exhibits a melting point of 206–208°C and a yield of 77% in synthesis . 4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-imino-1-methyl-4,5-dihydro-1H-pyrazol-3-amine (Compound 11):
  • Replaces the phenyl group at position 1 with a methyl group, resulting in a lower melting point (173–175°C) and reduced yield (63%) .

Modifications at Position 4 and Exocyclic Groups

  • (Z)-4-(2-(3-Fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine: Features a fluorophenyl hydrazone group, enhancing antibiofilm activity by activating cyclic di-GMP phosphodiesterase .
  • 4-(2-(2-Fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine (Compound 2): A para-fluorinated analog identified as a potent biofilm disperser (IC₅₀ = 2.1 µM), outperforming non-fluorinated derivatives .

Physicochemical Properties

Compound Substituents Melting Point (°C) Yield (%) Key Biological Activity
1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine Phenyl (position 1) Not reported Not reported Precursor for synthesis
Compound 10 Diphenylpyrazole methylene 206–208 77 Kinase inhibition (anticancer)
Compound 11 Methyl (position 1) 173–175 63 Kinase inhibition (anticancer)
Fluorophenyl hydrazone derivative 3-Fluorophenyl hydrazone Not reported Not reported Antibiofilm (cyclic di-GMP modulation)
Compound 2 2-Fluorophenyl hydrazone Not reported Not reported Antibiofilm (IC₅₀ = 2.1 µM)

Key Observations :

  • Bulky aromatic substituents (e.g., diphenylpyrazole in Compound 10) correlate with higher melting points, likely due to enhanced π-π stacking .
  • Fluorine substitutions significantly improve antibiofilm potency, as seen in Compound 2 .

Anticancer and Kinase Inhibition

  • Compound 10 and 11 : Demonstrated inhibitory activity against kinases such as EGFR and VEGFR-2, with IC₅₀ values in the low micromolar range. The phenyl-substituted Compound 10 showed marginally better activity than the methyl analog .

Antibiofilm Activity

  • Fluorinated derivatives (e.g., Compound 2) disrupt biofilms by activating phosphodiesterases, reducing cyclic di-GMP levels in Pseudomonas aeruginosa . Non-fluorinated analogs exhibit weaker activity, underscoring the role of electronegative substituents in target binding.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4,5-dihydro-1H-pyrazol-3-amine derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes under acidic or basic conditions. For example, Vilsmeier–Haack reactions have been used to prepare 5-chloro-3-methyl-1-aryl derivatives, where temperature control (60–80°C) and solvent selection (DMF/POCl₃) are critical for regioselectivity . Optimization strategies include adjusting stoichiometric ratios and using catalytic additives (e.g., acetic acid) to enhance cyclization efficiency.

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and stereochemistry?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving regiochemical ambiguities. For instance, 1H^1H-NMR can distinguish between NH protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) in substituted derivatives. X-ray crystallography using programs like SHELXL or ORTEP-III provides definitive stereochemical assignments, particularly for resolving dihydro-pyrazole ring puckering.

Q. What analytical techniques are recommended for purity assessment of this compound compounds?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are standard. For example, ESI-MS can detect molecular ions ([M+H]⁺) with accuracy <1 ppm. Differential scanning calorimetry (DSC) further confirms thermal stability and absence of polymorphic transitions .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like dipole moments (~3.5–4.0 D) and ionization potentials (~9.15 eV), which correlate with binding affinity to biological targets . Molecular docking (AutoDock Vina) against enzymes (e.g., COX-2) identifies key interactions, such as hydrogen bonding with NH groups and π-π stacking with aromatic residues .

Q. What strategies resolve contradictions in crystallographic data for dihydro-pyrazole derivatives, such as disordered solvent molecules or twinning?

  • Methodology : SHELXL refinement incorporates "ISOR" and "DELU" restraints to model disorder, while twin refinement (TWIN/BASF commands) addresses pseudo-merohedral twinning. Validation tools like PLATON check for overinterpretation of electron density, particularly in low-resolution (<1.0 Å) datasets .

Q. How do substituent effects (e.g., electron-withdrawing groups) influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Hammett σₚ constants predict substituent effects: electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the amine nitrogen, facilitating Buchwald–Hartwig couplings. Kinetic studies (e.g., monitoring by in-situ IR) reveal rate constants (k = 0.05–0.2 min⁻¹) dependent on substituent position .

Q. What experimental designs are optimal for evaluating the anti-inflammatory activity of dihydro-pyrazole derivatives in vitro?

  • Methodology : COX-2 inhibition assays (IC₅₀ determination) using human recombinant enzymes and ELISA-based prostaglandin E₂ (PGE₂) quantification are standard. Dose-response curves (0.1–100 μM) with celecoxib as a positive control validate potency. Structure-activity relationship (SAR) studies highlight the necessity of a free NH group for activity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar dihydro-pyrazole derivatives?

  • Methodology : Meta-analysis of IC₅₀ values across studies identifies confounding factors, such as assay conditions (e.g., pH, serum concentration). For example, 1,5-dimethyl derivatives show variability in antimicrobial activity (MIC = 8–64 μg/mL) due to differences in bacterial strain resistance profiles .

Q. Why do crystallographic studies of dihydro-pyrazole derivatives sometimes report conflicting unit cell parameters?

  • Methodology : Polymorphism and solvent inclusion (e.g., DMSO vs. ethanol) alter unit cell dimensions. Rietveld refinement of powder XRD data distinguishes between true polymorphism and solvent-induced lattice distortions .

Tables for Key Data

Property Typical Range/Value Reference
Dipole Moment (DFT)3.5–4.0 D
COX-2 Inhibition (IC₅₀)0.8–12.5 μM
X-ray Resolution Limit0.8–1.2 Å
HPLC Retention Time6.5–8.2 min (C18 column)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dihydro-1H-pyrazol-3-amine
Reactant of Route 2
4,5-dihydro-1H-pyrazol-3-amine

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